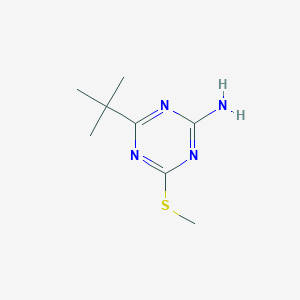

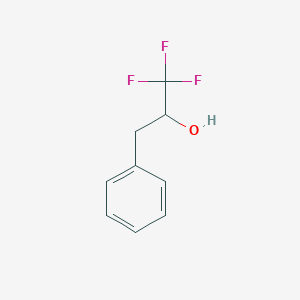

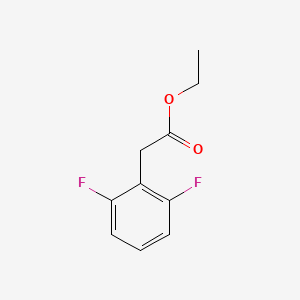

![molecular formula C12H15ClF3NO2S B1304078 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride CAS No. 849035-98-9](/img/structure/B1304078.png)

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride

説明

The compound "4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine. The trifluoromethyl group and the sulfonyl functional group suggest that this compound could exhibit unique physical and chemical properties, potentially making it a candidate for various biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach includes the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, which could be a step in synthesizing glycosylated piperidine derivatives . Additionally, the synthesis of piperidine-4-carbohydrazide derivatives starts from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for various substituents affecting the overall shape and electronic distribution. For instance, the crystal structure of 4-phenyl-piperazine-1-sulfonamide, a related compound, was determined by X-ray crystallography, revealing a monoclinic system with specific geometric parameters . This suggests that similar techniques could be used to analyze the molecular structure of "4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride".

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For example, the δ-sulfonamido-substituted enones can undergo phosphine-catalyzed (4 + 2) annulation with 1,1-dicyanoalkenes to produce piperidine derivatives . This indicates that the sulfonyl group in the compound of interest could also engage in similar annulation reactions, potentially leading to the formation of new cyclic structures.

Physical and Chemical Properties Analysis

The presence of the trifluoromethyl group and the sulfonyl group in the compound is likely to influence its physical and chemical properties, such as solubility, stability, and reactivity. Piperidine derivatives with sulfonyl groups have been shown to exhibit antimicrobial activity , and modifications to the sulfonyl group can lead to selective inhibition of biological targets such as 5-HT(2A) receptors , tumor necrosis factor-alpha , and human beta(3)-adrenergic receptors . The bioavailability and metabolic stability of these compounds can be enhanced through structural modifications, as seen in the synthesis of bioavailable derivatives . Additionally, the sulfonyl group can affect the enzyme inhibition activity of the compounds, as demonstrated by their activity against lipoxygenase and cholinesterase enzymes .

科学的研究の応用

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition

- 4-Alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, related to the compound , have been synthesized and shown to inhibit tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). These compounds demonstrate selective TACE inhibition over MMPs, highlighting their potential in targeting inflammation and cancer processes (Venkatesan et al., 2004).

Antimicrobial Properties

- Some derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, which are structurally similar to the compound , have shown promising antimicrobial activities. These compounds have been found to be particularly effective against butyrylcholinesterase enzyme, suggesting potential applications in treating microbial infections (Khalid et al., 2013).

Potential as Antidiabetic Agents

- S-substituted derivatives of 1,2,4-triazol-3-thiol containing a piperidine sulfonamide group have shown promising results as inhibitors of α-glucosidase enzyme, which is significant in the treatment of type II diabetes. This indicates that structurally related compounds like 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride could have potential applications in diabetes management (Aziz ur-Rehman et al., 2018).

β-Adrenergic Receptor Agonism

- Novel (4-piperidin-1-yl)-phenyl sulfonamides have been evaluated for their activity on human β-adrenergic receptors. These compounds have shown potent full agonist activity at the β3 receptor, suggesting potential applications in treating conditions related to β-adrenergic receptor dysfunction (Hu et al., 2001).

Anticancer Potential

- The synthesis of novel propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus has revealed promising anticancer activities. This suggests the potential for related compounds like 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride in oncology research (Rehman et al., 2018).

Safety and Hazards

特性

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]sulfonylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2S.ClH/c13-12(14,15)9-2-1-3-11(8-9)19(17,18)10-4-6-16-7-5-10;/h1-3,8,10,16H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPOQYLPREKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382243 | |

| Record name | 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride | |

CAS RN |

849035-98-9 | |

| Record name | 4-[3-(Trifluoromethyl)benzene-1-sulfonyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

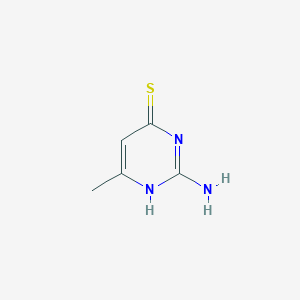

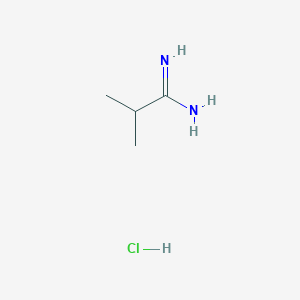

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)